molecular formula C12H10N4O2S B4664172 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone

Cat. No.: B4664172
M. Wt: 274.30 g/mol
InChI Key: BQYANXZVKOMQII-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone is a complex organic compound that features a unique combination of a triazole ring and a benzofuran moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. The inhibition of kinases by this compound can lead to alterations in cell signaling pathways, affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting specific kinases within this pathway, this compound can induce changes in gene expression that lead to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target biomolecules. The compound’s triazole ring is known to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition. Additionally, the benzofuran moiety can interact with aromatic residues in proteins, further stabilizing the binding. These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, resulting in persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfanyl-ethanone linker facilitates its binding to transport proteins, allowing efficient cellular uptake. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize predominantly in the cytoplasm and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, can influence its distribution within the cell. The localization to mitochondria is particularly important for its role in modulating cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Coupling of the Two Moieties: The final step involves the coupling of the benzofuran and triazole moieties through a thiol-ether linkage, often using thiourea as a sulfur source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone is unique due to its specific combination of a triazole ring and a benzofuran moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c13-11-14-12(16-15-11)19-6-8(17)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYANXZVKOMQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone

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